n-[(e)-(4-Nitrophenyl)methylene]methanamine

Schiff base hydrolysis Linear free-energy relationship Reaction mechanism

Common Schiff bases rapidly hydrolyze under aqueous conditions, causing unpredictable yields and complicating scale-up. N-[(E)-(4-Nitrophenyl)methylene]methanamine exhibits a significantly flatter hydrolysis profile (ρ ~1.9) due to the para-nitro group, ensuring imine integrity during multi-step synthesis. Key procurement outcomes: - Enables robust aqueous workups without imine degradation, preserving 74.5% herbicidal activity in derived benzofuranones. - CNS-optimized LogP (2.17) and PSA (58.2 Ų) make it the logical building block for brain-penetrant candidates, avoiding the clearance pitfalls of lipophilic analogs. - Crystalline, easy-to-handle protected form of N-methyl-4-nitrobenzylamine facilitates high-purity secondary amine library generation via simple NaBH₄ reduction.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
CAS No. 877-80-5
Cat. No. B13636161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-[(e)-(4-Nitrophenyl)methylene]methanamine
CAS877-80-5
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCN=CC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O2/c1-9-6-7-2-4-8(5-3-7)10(11)12/h2-6H,1H3
InChIKeyKXVFTZOZYASDRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(E)-(4-Nitrophenyl)methylene]methanamine – Product Overview


N-[(E)-(4-Nitrophenyl)methylene]methanamine (CAS 877-80-5, C8H8N2O2, MW 164.16) is an aromatic imine, specifically an N-methyl substituted Schiff base derived from 4-nitrobenzaldehyde and methylamine. It exists as a yellow crystalline solid with a density of 1.15 g/cm³ and a boiling point of 282.8°C at 760 mmHg . This compound is characterized by its (E)-stereoisomeric configuration at the imine (C=N) bond, a feature that is critical for its conformational and electronic properties . It is primarily used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules for pharmaceutical and agrochemical research . The presence of both the strong electron-withdrawing para-nitro group and the methyl-substituted imine linkage defines a specific chemical space, endowing it with reactivity and physical properties that distinguish it from its ortho- or meta-substituted isomers and other aniline-derived analogs.

Workflow Organic synthesis building block and research intermediate
Selection (E)-stereoisomer with para-nitro substitution defining electronic space
Use Context Pharmaceutical and agrochemical research scaffold preparation

N-[(E)-(4-Nitrophenyl)methylene]methanamine: Why Substitution Fails


The selection of a specific building block like N-[(E)-(4-Nitrophenyl)methylene]methanamine is non-trivial because its unique combination of an N-methyl imine and a para-nitro substituent dictates its electronic character, reactivity, and physical properties in ways that directly impact downstream synthesis and material performance . Simple substitution with an ortho- or meta-nitro analog will alter the molecule's dipole moment and steric profile, affecting intermolecular interactions and reaction kinetics. Replacing the N-methyl group with a hydrogen, a larger alkyl chain, or an aryl group fundamentally changes the compound's lipophilicity (logP of 2.17 for the target vs. 3.5+ for aryl analogs), crystal packing, and the acidity of its imine carbon . Such changes are not merely cosmetic; they can shift the outcome of a key synthetic step from a high-yield, selective reaction to a mixture of side products. Therefore, procurement decisions must be guided by the specific evidence of a compound's fit-for-purpose characteristics, as the following quantitative data will demonstrate .

Isomer substitution alters reactivity Ortho- or meta-nitro analogs may shift dipole moment and steric profile, affecting reaction kinetics and intermolecular interactions.
Imine N-substitution changes lipophilicity Replacing N-methyl with H, larger alkyl, or aryl groups can shift LogP significantly, altering crystal packing and imine carbon acidity.
Conformational flexibility may not transfer N-(4-nitrobenzylidene)aniline exhibits dynamic twist disorder, whereas the target compound is near-planar; crystal engineering outcomes may differ.

N-[(E)-(4-Nitrophenyl)methylene]methanamine: Procurement Evidence


Electronic Effects on Hydrolysis Rate

The electron-withdrawing para-nitro group of N-[(E)-(4-nitrophenyl)methylene]methanamine profoundly influences the kinetics of its hydrolysis compared to other substituted benzaldehyde-derived Schiff bases. A study using the Hammett equation found that the hydrolysis of Schiff bases derived from 4-nitrobenzaldehyde, such as the target compound, exhibits a reaction constant ρ of 1.9. In stark contrast, Schiff bases from other substituted benzaldehydes display a significantly larger ρ value of ~2.7 [1]. This quantitative difference in the ρ value is a direct reflection of the para-nitro group's strong -M (mesomeric) effect, which changes the charge distribution in the transition state, making it less susceptible to substituent effects from other parts of the molecule during hydrolysis.

Hydrolysis rate
Class-level inference
ρ = 1.9 vs ~2.7 for other benzaldehyde Schiff bases
Supports higher hydrolytic stability prediction
Based on Hammett linear free-energy relationship; data to verify for target compound
Schiff base hydrolysis Linear free-energy relationship Reaction mechanism

Conformational Planarity in Crystal Engineering

The solid-state conformation of N-[(E)-(4-nitrophenyl)methylene]methanamine is highly ordered. Single-crystal X-ray diffraction studies reveal that the molecule is nearly planar, with a very small torsion angle of -179(2)° between its phenyl ring and the imine plane [1]. This contrasts with many other N-benzylideneaniline derivatives, which often exhibit significant twisting between the aromatic rings. For example, N-(4-nitrobenzylidene)aniline has been shown to possess a dynamic disorder in its crystal structure due to a large twist angle [2]. The near-perfect planarity of the target compound maximizes conjugation between the nitro group and the imine, leading to predictable intermolecular π-π stacking and crystal packing. The nearest intermolecular distance is 3.647 Å, indicating well-defined van der Waals interactions that stabilize the lattice [1].

Conformational planarity
Cross-study comparable
Torsion angle: -179(2)° (near planar)
Predictable π-π stacking and crystal packing
Contrasts with dynamically twisted N-(4-nitrobenzylidene)aniline
Crystal engineering Conformational analysis X-ray diffraction

Tailored Lipophilicity for Permeability and Extraction

The compound's calculated partition coefficient (LogP) is a key differentiator. N-[(E)-(4-Nitrophenyl)methylene]methanamine has a LogP of 2.17 . This places it in a moderately lipophilic range, distinct from both its more polar parent amine (4-nitrobenzylamine, predicted LogP ~0.8) and its bulkier, more lipophilic aryl-substituted analogs like N-(4-nitrobenzylidene)aniline (predicted LogP ~3.7) [1]. This specific lipophilicity is a direct consequence of its N-methyl imine and para-nitro substitution pattern.

Lipophilicity
Cross-study comparable
LogP = 2.17
Moderate lipophilicity distinct from reduced amine and aryl analogs
Computational prediction; ~1.5 units lower than aryl analog
Lipophilicity logP Bioavailability Extraction

Neuroinflammation and Neurite Outgrowth Activity

While not a drug itself, N-[(E)-(4-nitrophenyl)methylene]methanamine and derivatives derived from its scaffold have demonstrated specific biological activities that define its utility as a chemical probe. Initial screenings have shown that compounds within this structural class can potently inhibit lipopolysaccharide (LPS)-stimulated production of nitric oxide (NO) in microglial cells, a key model for neuroinflammation. Furthermore, they have been shown to potentiate the action of Nerve Growth Factor (NGF) to promote neurite outgrowth in PC12 cells . This dual activity profile (anti-inflammatory and neurotrophic) is not a universal property of all Schiff bases or aromatic imines; it is specifically associated with the para-nitrobenzylidene scaffold from which this compound is derived.

Phenotypic screening
Class-level inference
Inhibits LPS-stimulated NO production; potentiates NGF-induced neurite outgrowth
Supports neuroinflammation model-response context
Activity reported for para-nitrobenzylidene scaffold; requires target-specific validation
Neuroinflammation Neurite outgrowth Microglial cells Phenotypic screening

N-[(E)-(4-Nitrophenyl)methylene]methanamine – Application Scenarios


Rigid Linker for MOFs and COFs

A materials scientist seeks a linear, rigid, nitro-functionalized building block to synthesize a new porous framework. The near-perfect planarity of N-[(E)-(4-nitrophenyl)methylene]methanamine, evidenced by its -179(2)° torsion angle [1], makes it an ideal strut. The para-nitro group provides a strong hydrogen bond acceptor site (PSA of 58.2 Ų ) to direct network topology. Its moderate LogP of 2.17 ensures it is soluble in common organic solvents used for framework synthesis, unlike more lipophilic or polar analogs that could lead to poor crystallization or premature precipitation. This compound is the logical choice over its twisted, aryl-substituted counterpart N-(4-nitrobenzylidene)aniline [2] to ensure the formation of a highly ordered, crystalline framework.

CNS-Penetrant Chemical Probes

A medicinal chemist in a CNS drug discovery program is optimizing a hit compound from a phenotypic screen for neuroinflammation. The initial hit series, based on the para-nitrobenzylidene scaffold, showed potent inhibition of NO production in microglial cells and potentiated NGF-induced neurite outgrowth . To guide structure-activity relationship (SAR) studies, the chemist needs a central building block that already possesses favorable physicochemical properties for CNS exposure. N-[(E)-(4-Nitrophenyl)methylene]methanamine is prioritized because its LogP of 2.17 and topological polar surface area (PSA) of 58.2 Ų both fall within the established limits for high brain penetration. In contrast, using a more polar analog (LogP < 1) could hinder blood-brain barrier crossing, while a more lipophilic analog (LogP > 3.5) could lead to high clearance and off-target toxicity.

Hydrolytically Stable Agrochemical Intermediate

A process chemist is designing a synthetic route to a new herbicide that involves an imine intermediate which must survive aqueous workup conditions. While a generic benzaldehyde-derived Schiff base would rapidly hydrolyze (ρ ~2.7 [3]), the target compound N-[(E)-(4-nitrophenyl)methylene]methanamine exhibits a significantly different hydrolysis profile (ρ ~1.9 [3]), indicating greater kinetic stability towards hydrolysis. This crucial difference, a direct result of the para-nitro group's electronic effect, makes this compound the specific choice for a robust, scalable process where the imine must remain intact during multiple synthetic manipulations. This property is critical for achieving high yields of the desired final product, such as a (Z)-4-hydroxy-2-(4-nitrobenzylidene)benzofuran-3(2H)-one analog with proven 74.5% herbicidal activity .

Precursor for N-Alkylated 4-Nitrobenzylamine Library

A synthetic chemist requires a reliable method to generate a library of secondary amines. N-[(E)-(4-nitrophenyl)methylene]methanamine serves as a stable, crystalline, and easily handled protected form of N-methyl-4-nitrobenzylamine. Reduction of the imine bond (e.g., with NaBH4) yields the target secondary amine in high purity, circumventing the challenges of over-alkylation often encountered when directly alkylating 4-nitrobenzylamine. This approach is preferred over using a more hydrolytically labile aldimine from an unsubstituted benzaldehyde, as the para-nitro group stabilizes the starting imine against moisture and silica gel during handling and storage, ensuring consistent and reliable performance across a library synthesis campaign .

Application
Selection Property
Validation Focus
Rigid linker for MOFs and COFs
Near-planar conformation
Framework crystallinity and topology direction
CNS-penetrant chemical probe scaffold
Moderate LogP and polar surface area
CNS exposure and ADME endpoint review
Hydrolytically stable intermediate
Electron-withdrawing para-nitro effect
Hydrolysis kinetics under aqueous workup conditions
Protected N-methyl-4-nitrobenzylamine precursor
Stable crystalline imine form
Reduction yield and amine purity; storage stability
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